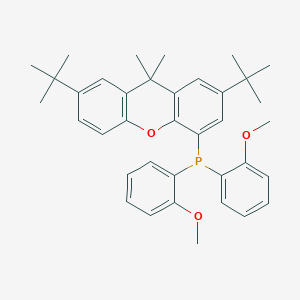
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)bis(2-methoxyphenyl)phosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)bis(2-methoxyphenyl)phosphine is a complex organic compound known for its unique structural features and versatile applications. This compound is characterized by the presence of a xanthene core substituted with tert-butyl and dimethyl groups, along with a phosphine moiety attached to methoxyphenyl groups. Its distinct structure makes it valuable in various fields, including catalysis, material science, and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)bis(2-methoxyphenyl)phosphine typically involves multiple steps:
Formation of the Xanthene Core: The xanthene core is synthesized through a Friedel-Crafts alkylation reaction, where 2,7-di-tert-butyl-9,9-dimethylxanthene is formed by reacting 2,7-di-tert-butylxanthene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Phosphine Group: The phosphine moiety is introduced via a nucleophilic substitution reaction. The xanthene derivative is reacted with bis(2-methoxyphenyl)phosphine chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)bis(2-methoxyphenyl)phosphine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coordination: The phosphine moiety can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Sodium hydride, potassium tert-butoxide.
Coordination: Transition metal salts like palladium chloride, platinum chloride.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic aromatic substitution.
Metal Complexes: Formed through coordination with transition metals.
科学研究应用
Chemistry
In chemistry, (2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)bis(2-methoxyphenyl)phosphine is used as a ligand in transition metal catalysis. Its ability to form stable complexes with metals like palladium and platinum makes it valuable in catalytic cycles for organic transformations, including cross-coupling reactions and hydrogenation.
Biology and Medicine
In biological and medical research, this compound is explored for its potential as a drug delivery agent. The xanthene core provides a fluorescent property, which can be utilized in imaging and tracking drug distribution within biological systems.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique structural properties contribute to the synthesis of polymers and other materials with specific mechanical and chemical characteristics.
作用机制
The mechanism by which (2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)bis(2-methoxyphenyl)phosphine exerts its effects is primarily through its interaction with metal centers in catalytic processes. The phosphine moiety coordinates with the metal, facilitating the formation of active catalytic species. This interaction enhances the reactivity and selectivity of the metal center, enabling efficient catalysis of various chemical reactions.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis, but lacks the xanthene core.
(2,7-Di-tert-butyl-9,9-dimethylxanthene-4-yl)diphenylphosphine: Similar structure but with phenyl groups instead of methoxyphenyl groups.
(2,7-Di-tert-butyl-9,9-dimethylxanthene-4-yl)bis(4-methoxyphenyl)phosphine: Similar structure but with methoxy groups at different positions.
Uniqueness
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)bis(2-methoxyphenyl)phosphine is unique due to its combination of a xanthene core and methoxyphenyl-substituted phosphine. This structure provides both steric hindrance and electronic properties that enhance its performance as a ligand in catalysis, making it more effective in certain reactions compared to its analogs.
This compound’s versatility and unique properties make it a valuable tool in various scientific and industrial applications, highlighting its importance in modern chemistry and material science.
属性
分子式 |
C37H43O3P |
|---|---|
分子量 |
566.7 g/mol |
IUPAC 名称 |
(2,7-ditert-butyl-9,9-dimethylxanthen-4-yl)-bis(2-methoxyphenyl)phosphane |
InChI |
InChI=1S/C37H43O3P/c1-35(2,3)24-19-20-28-26(21-24)37(7,8)27-22-25(36(4,5)6)23-33(34(27)40-28)41(31-17-13-11-15-29(31)38-9)32-18-14-12-16-30(32)39-10/h11-23H,1-10H3 |
InChI 键 |
UBRFEYSNTOVDHZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C=CC(=C2)C(C)(C)C)OC3=C1C=C(C=C3P(C4=CC=CC=C4OC)C5=CC=CC=C5OC)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-methylphenyl)-2-[2-[(E)-2-phenylethenyl]-1,3-oxazol-5-yl]ethanone](/img/structure/B12878659.png)
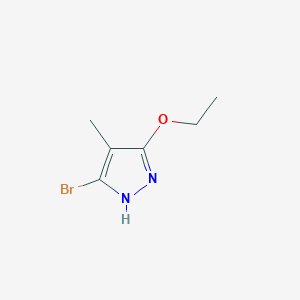
![1-[5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl]-2-(diethylamino)ethan-1-one](/img/structure/B12878669.png)
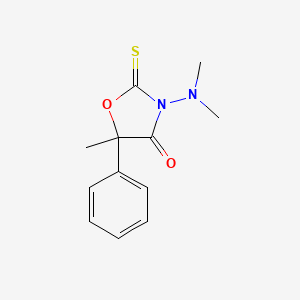
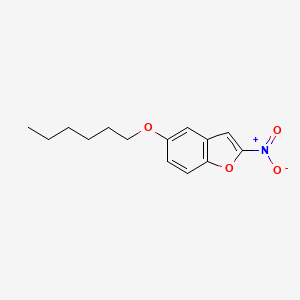
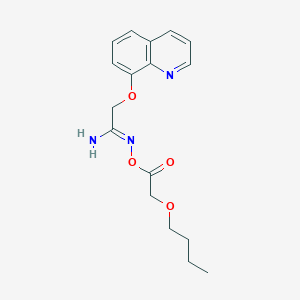

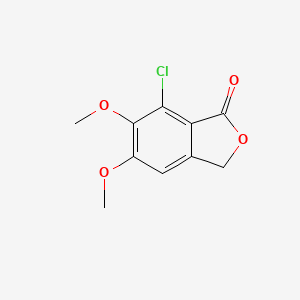
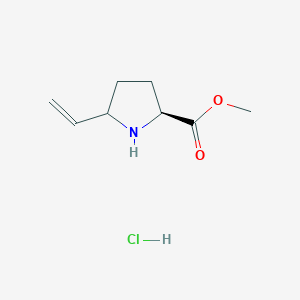
![2-(Chloromethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12878706.png)
![2-(Carboxy(hydroxy)methyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12878710.png)
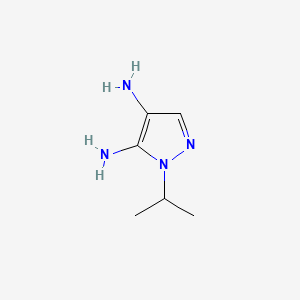
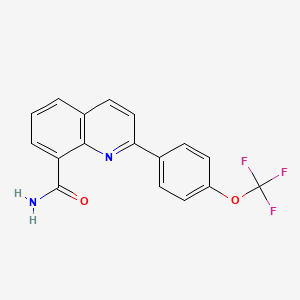
![2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12878730.png)
